molecular formula C11H12BrNO2 B8175365 5-Bromo-N-cyclopropyl-2-methoxybenzamide

5-Bromo-N-cyclopropyl-2-methoxybenzamide

Cat. No.: B8175365
M. Wt: 270.12 g/mol
InChI Key: HNYJBKVROJRWFT-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then reacted with cyclopropylamine under appropriate conditions to form the desired benzamide. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-N-cyclopropyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Amines derived from the reduction of the amide group.

    Coupling Products: Biaryl or vinyl-aryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxybenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group and methoxy substituent can influence the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in enhancing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide: Similar structure with a fluorine atom instead of a methoxy group.

    N-Cyclopropyl 4-bromo-3-methoxybenzamide: Similar structure with the bromine atom at the 4th position.

Uniqueness:

    Functional Groups: The combination of bromine, cyclopropyl, and methoxy groups in 5-Bromo-N-cyclopropyl-2-methoxybenzamide provides unique chemical properties and reactivity.

    Applications: Its specific structure makes it suitable for a wide range of applications in medicinal chemistry, material science, and agrochemicals, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJBKVROJRWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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